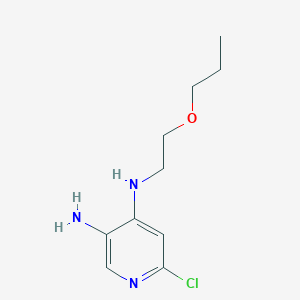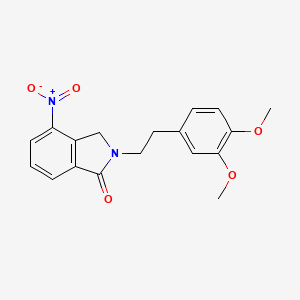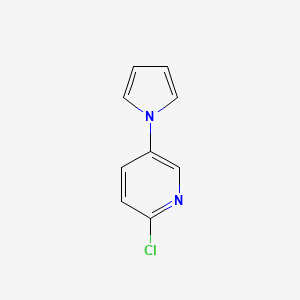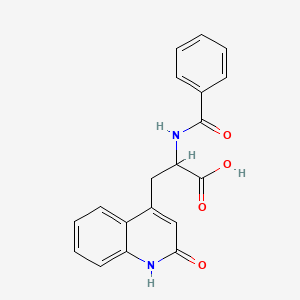
6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine
Overview
Description
“6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine” is a chemical compound with the molecular formula C10H16ClN3O . It is used in various chemical reactions and has a molecular weight of 229.71.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a chlorine atom, and a propoxyethyl group . The exact structure can be determined using techniques like NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C10H16ClN3O), molecular weight (229.71), and potentially its melting point, boiling point, and density .Scientific Research Applications
Synthesis and Chemical Reactions
- This compound is involved in cyclization processes, such as the transformation into 1-substituted 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides under certain nitration conditions (Smolyar & Vasilechko, 2010).
Materials Science and Engineering
- It is used in the synthesis of novel materials like polyimides, which have applications in areas requiring high thermal stability and mechanical properties. Such materials exhibit properties like high glass transition temperature, good solubility, and thermal stability (Wang et al., 2008).
Polymer Chemistry
- The compound finds application in the development of organosoluble polymers with specific characteristics like good solubility, thermal stability, and distinct optical properties. These polymers have potential uses in fields like electronics and materials engineering (Liaw, Wang, & Chang, 2007).
Nanotechnology
- In nanotechnology, it's involved in the creation of nanoporous polyimide films. These have applications in areas requiring materials with specific pore sizes and properties like thermal stability and low dielectric constant (Aram & Mehdipour‐Ataei, 2013).
Fluorescent Materials
- The compound is integral in synthesizing fluorescent materials, which can be used as chemosensors. These materials have applications in sensing technologies, benefiting from their response to external stimuli like protonation (Wang, Liou, & Liaw, 2008).
properties
IUPAC Name |
6-chloro-4-N-(2-propoxyethyl)pyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-2-4-15-5-3-13-9-6-10(11)14-7-8(9)12/h6-7H,2-5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYURYGLXWORMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=CC(=NC=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)
![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)


![5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038774.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)
![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)




![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)
![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)
